molecular formula C15H13NO3 B3105860 4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 155445-43-5

4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B3105860
CAS No.: 155445-43-5
M. Wt: 255.27 g/mol
InChI Key: JDFJVVCQEISWCN-UHFFFAOYSA-N
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Description

4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is an organic compound with a complex heterocyclic structure It is characterized by a furo[3,2-b]pyrrole core, which is a fused ring system containing both furan and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a benzyl-substituted furan with a suitable pyrrole derivative under acidic or basic conditions can lead to the formation of the desired compound. The reaction conditions, such as temperature, solvent, and catalysts, can be optimized to improve yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve the optimization of reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups .

Scientific Research Applications

4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The furo[3,2-b]pyrrole core can interact with various pathways, potentially affecting cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
  • 2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrrole
  • N-Substituted Methyl 4H-Thieno[3,2-b]pyrrole-5-carboxamides

Uniqueness

4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both furan and pyrrole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-benzyl-2-methylfuro[3,2-b]pyrrole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-10-7-12-14(19-10)8-13(15(17)18)16(12)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFJVVCQEISWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=C(N2CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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